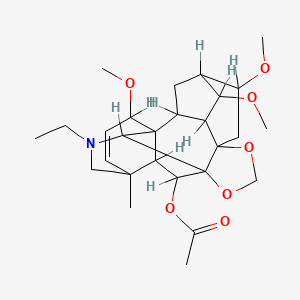

Tatsiensine

Description

Properties

IUPAC Name |

(14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docos-17-en-21-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO7/c1-7-28-12-24(3)9-8-18(31-5)26-16-10-15-17(30-4)11-25(19(16)20(15)32-6)27(23(26)28,34-13-33-25)22(21(24)26)35-14(2)29/h8-9,15-23H,7,10-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARMMVPNMUKXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C=CC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86695-18-3 | |

| Record name | Tatsiensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086695183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Bioactive Compounds in Tanacetum tatsienense: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known and potential bioactive compounds present in Tanacetum tatsienense, a plant species with documented use in traditional medicine for conditions such as rheumatism and dyspepsia. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the phytochemical composition, experimental protocols for analysis, and insights into the biological activities and associated signaling pathways.

Identified Bioactive Compounds in Tanacetum tatsienense

Recent research has led to the isolation and characterization of a specific class of bioactive compounds from the flowers of Tanacetum tatsienense: diacetylenic spiroacetal enol ethers (DSEEs).[1][2][3] These compounds have demonstrated noteworthy anti-inflammatory properties.

Diacetylenic Spiroacetal Enol Ethers (DSEEs)

A study focusing on the flowers of Tanacetum tatsienense resulted in the isolation of six previously undescribed and six known DSEEs.[1][2][3] Among these, (+)-tatsienenol B exhibited a measurable inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, indicating its anti-inflammatory potential.[1][4]

Table 1: Quantitative Data for Bioactive Compounds in Tanacetum tatsienense

| Compound Class | Specific Compound | Plant Part | Bioactivity | Quantitative Data (IC50) |

| Diacetylenic Spiroacetal Enol Ethers (DSEEs) | (+)-tatsienenol B | Flowers | Inhibition of NO production | 19.78 ± 0.78 μM[1][4] |

Probable Bioactive Compounds in Tanacetum tatsienense

The genus Tanacetum is well-known for its rich diversity of bioactive secondary metabolites.[5][6] While specific research on Tanacetum tatsienense is emerging, it is highly probable that this species also contains other classes of compounds commonly found in the genus, such as sesquiterpene lactones and flavonoids. These compounds are known to contribute to the medicinal properties of various Tanacetum species.[6][7]

Sesquiterpene Lactones

Sesquiterpene lactones are a major class of bioactive compounds in the Tanacetum genus and are recognized for their anti-inflammatory activities.[5] Parthenolide, a well-studied sesquiterpene lactone found in Tanacetum parthenium (feverfew), is known to inhibit the production of inflammatory mediators.

Flavonoids

Flavonoids are another significant group of compounds prevalent in Tanacetum species, exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory effects.[8] Common flavonoids found in the genus include apigenin, luteolin, and their glycosides.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, isolation, and characterization of bioactive compounds from Tanacetum species, which can be adapted for the study of Tanacetum tatsienense.

Extraction of Bioactive Compounds

Objective: To extract a broad range of secondary metabolites from the plant material.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., flowers, aerial parts) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

For Diacetylenic Spiroacetal Enol Ethers (DSEEs) and less polar compounds: Perform sequential extraction with solvents of increasing polarity, starting with petroleum ether, followed by ethyl acetate, and then methanol.

-

For a broader range of compounds including flavonoids and sesquiterpene lactones: Macerate the powdered plant material in 80% methanol or ethanol at room temperature for 72 hours with occasional shaking.

-

-

Filtration and Concentration: Filter the extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Isolation and Purification of Bioactive Compounds

Objective: To isolate individual bioactive compounds from the crude extract.

Methodology:

-

Column Chromatography (CC):

-

Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions obtained from column chromatography using a preparative HPLC system with a suitable column (e.g., C18).

-

Use a mobile phase gradient of acetonitrile and water to achieve fine separation of individual compounds.

-

Characterization of Bioactive Compounds

Objective: To determine the chemical structure of the isolated compounds.

Methodology:

-

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR): Utilize 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure of the purified compounds.

-

Mass Spectrometry (MS): Employ High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula of the compounds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To obtain information about the chromophores present in the molecules.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the compounds.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds found in Tanacetum species exert their effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of compounds like DSEEs and parthenolide are often mediated through the inhibition of pro-inflammatory pathways.

-

NF-κB Signaling Pathway: Parthenolide is a known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway. It can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. The inhibition of NO production by (+)-tatsienenol B suggests a potential role in modulating iNOS expression, which is often regulated by NF-κB.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial regulator of inflammation. Bioactive compounds from Tanacetum species can modulate this pathway, leading to a reduction in the production of inflammatory cytokines. A recent study on DSEEs from Chrysanthemum indicum, a related species, has shown their ability to regulate the MAPK signaling pathway.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of bioactive compounds from Tanacetum tatsienense.

Conclusion

Tanacetum tatsienense is a promising source of bioactive compounds, with diacetylenic spiroacetal enol ethers being the first class of molecules to be identified and characterized from this species. The traditional uses of this plant, coupled with the known phytochemical profile of the Tanacetum genus, suggest that further investigation is warranted to uncover its full therapeutic potential. The experimental protocols and information on signaling pathways provided in this guide offer a solid foundation for future research and development efforts in this area.

References

- 1. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scalemic-diacetylenic-spiroacetal-enol-ethers-from-the-flowers-of-tanacetum-tatsienense - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical characterization and biological activities of the genus Tanacetum (Compositae) (2002) | Nezhun Gören | 38 Citations [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. mattioli1885journals.com [mattioli1885journals.com]

- 9. pubs.acs.org [pubs.acs.org]

Tanacetum tatsienense ethnobotanical uses and history

An In-depth Technical Guide to the Ethnobotany, Phytochemistry, and Bioactivity of Tanacetum tatsienense

Introduction and Historical Context

Tanacetum tatsienense (Bureau & Franch.) K.Bremer & Humphries is a perennial species belonging to the Asteraceae family. The genus name, Tanacetum, is derived from the Greek word "Athanasia," meaning "immortal," a reference to the historical use of related plants in burial sheets to repel vermin and preserve bodies.[1][2] Native to Bhutan and the Chinese provinces of Sichuan and Yunnan, T. tatsienense primarily grows in the temperate biome.[3] Historically, it has been classified under synonyms such as Chrysanthemum tatsienense and Pyrethrum tatsienense.[3][4]

The Tanacetum genus, comprising approximately 160 species, has a rich history in traditional medicine across the Northern Hemisphere.[2][5] Species within this genus have been ethnopharmacologically employed to treat a wide range of ailments, including migraines, rheumatism, digestive disorders, and inflammation, establishing a strong precedent for the investigation of its individual species.[5][6] This guide focuses specifically on T. tatsienense, consolidating the available ethnobotanical knowledge and scientific findings to provide a resource for researchers and drug development professionals.

Ethnobotanical Uses

The traditional application of Tanacetum tatsienense is primarily documented in Chinese folk medicine. The whole plant is utilized for both external and internal remedies. Its documented uses are aimed at treating inflammatory conditions and hemostatic issues.

Table 1: Documented Ethnobotanical Uses of Tanacetum tatsienense

| Ailment/Condition | Plant Part Used | Method of Use | Geographic Region | Reference |

|---|---|---|---|---|

| Rheumatism | Whole Plant | External/Internal | China | [5] |

| Dyspepsia (Upper Abdomen Pain) | Whole Plant | External/Internal | China | [5] |

| Blood Bleeding | Whole Plant | External/Internal | China |[5] |

Phytochemistry

Phytochemical analysis of Tanacetum tatsienense has led to the isolation and identification of several classes of secondary metabolites, primarily from its flowers. These compounds are believed to be responsible for its therapeutic properties.

Diacetylenic Spiroacetal Enol Ethers (DSEEs)

Recent studies on the flowers of T. tatsienense have revealed a series of scalemic mixtures of diacetylenic spiroacetal enol ethers (DSEEs).[7][8] A scalemic mixture contains an excess of one enantiomer over the other. This was the first report of DSEEs being isolated from a plant source in such a form.[7][8]

Flavonoids

Research on Pyrethrum tatsienense (a synonym for T. tatsienense) has identified several flavonoids, which are well-known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[8]

Table 2: Key Phytochemicals Isolated from Tanacetum tatsienense

| Compound Class | Specific Compounds Identified | Plant Part | Reference |

|---|---|---|---|

| Diacetylenic Spiroacetal Enol Ethers (DSEEs) | (+)-tatsienenol B, E-epidendranthemenol, Z-O-acetyl-epi dendranthemenol, Z-O-isovaleryl-epidendranthemenol | Flowers | [7][8] |

| Flavonoids | Apigenin, Genkwanin, Luteolin, Tricin, 4′-methoxyctricin, Luteolin-7-O-β-D-glucosides, Tricin-4′-O-(β-guaiacylglyceryl)-7-O-β-D-glucosides | Not specified |[8] |

Pharmacological Activity and Mechanism of Action

The ethnobotanical use of T. tatsienense for treating rheumatism suggests potential anti-inflammatory properties. Scientific studies have begun to validate this traditional claim through in-vitro assays.

Anti-inflammatory Activity

The primary mechanism investigated is the inhibition of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. In a key study, the inhibitory effects of isolated DSEEs on NO production were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[7][8]

Table 3: Quantitative Anti-inflammatory Activity Data

| Compound | Assay | Cell Line | IC₅₀ Value (μM) | Reference |

|---|

| (+)-tatsienenol B | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 19.78 ± 0.78 |[7][8] |

Postulated Signaling Pathway

Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently involving the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large quantities of nitric oxide (NO). The compound (+)-tatsienenol B has been shown to inhibit this NO production, suggesting it may interfere with one or more steps in this pathway.

References

- 1. Tanacetum vulgare (Bitter Buttons, Common Tansy, Cow Bitter, Garden Tansy, Golden Buttons, Tansy) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 2. Tanacetum - Wikipedia [en.wikipedia.org]

- 3. Tanacetum tatsienense (Bureau & Franch.) K.Bremer & Humphries | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. Tanacetum tatsienense - Wikispecies [species.wikimedia.org]

- 5. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The most promising Southeastern European Tanacetum species: a review of chemical composition and biological studies [pharmacia.pensoft.net]

- 7. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Phytochemical Screening of Tanacetum tatsienense Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacetum tatsienense, a member of the Asteraceae family, is a perennial herb with a history of use in traditional medicine, particularly in China, for treating conditions such as rheumatism, dyspepsia, and bleeding.[1] The therapeutic potential of medicinal plants is intrinsically linked to their phytochemical composition. This technical guide provides a comprehensive overview of the phytochemical screening of Tanacetum tatsienense extracts, offering detailed experimental protocols, data presentation, and visualization of key processes to aid researchers in the exploration of its bioactive constituents for drug discovery and development.

Recent phytochemical investigations into the Tanacetum genus have revealed a rich array of over 240 secondary metabolites, including volatile compounds, phenolic acids, flavonoids, fatty acids, alkanes, aldehydes, and coumarins.[1] While comprehensive quantitative screening data for T. tatsienense remains limited, studies on closely related species and initial analyses of T. tatsienense itself have identified several key classes of compounds. Notably, research on the flowers of Tanacetum tatsienense has led to the isolation of unique diacetylenic spiroacetal enol ethers (DSEEs), some of which have demonstrated anti-inflammatory properties.[2][3] Furthermore, a broader review of Pyrethrum tatsienense (a synonym for Tanacetum tatsienense) indicates the presence of flavonoid aglycones, flavonoid glycosides, xanthones, triterpenoids, and coumarins.[4]

This guide will synthesize the available information on the phytochemical profile of T. tatsienense and provide exemplary methodologies for its comprehensive analysis.

Phytochemical Composition: A Summary of Known and Expected Compounds

While exhaustive quantitative data for T. tatsienense is not yet available in the scientific literature, qualitative analysis and studies on related Tanacetum species provide a strong indication of the classes of phytochemicals present. The following tables summarize the identified compounds from T. tatsienense and representative quantitative data from other Tanacetum species to serve as a benchmark for future research.

Table 1: Phytochemicals Identified in Tanacetum tatsienense

| Phytochemical Class | Specific Compounds Identified | Reference(s) |

| Polyacetylenes | Diacetylenic Spiroacetal Enol Ethers (DSEEs), including (+)-tatsienenol B | [2][3] |

| Flavonoids | Flavonoid aglycones, Flavonoid glycosides | [4] |

| Xanthones | (Not specified) | [4] |

| Triterpenoids | (Not specified) | [4] |

| Coumarins | (Not specified) | [4] |

| Volatile Oils | (Not specified) | [4] |

Table 2: Representative Quantitative Phytochemical Analysis of Tanacetum Species Extracts

| Tanacetum Species | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference(s) |

| T. praeteritum ssp. massicyticum | 149.93 | 33.42 | [5] |

| T. umbelliferum | 350.9 | 98.7 | [6] |

| T. cilicicum | - | - | [5] |

| T. armenum | - | - | [5] |

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. Data is for methanol extracts of aerial parts. This table provides representative values from other Tanacetum species due to the current lack of published quantitative data for T. tatsienense.

Experimental Protocols

The following sections detail the methodologies for the extraction and phytochemical screening of Tanacetum tatsienense extracts, adapted from established protocols for the Asteraceae family.

Plant Material Collection and Preparation

The aerial parts of Tanacetum tatsienense, including leaves, stems, and flowers, should be collected during the flowering season. The plant material should be authenticated by a botanist, and a voucher specimen deposited in a herbarium for future reference. The collected plant material is then washed with distilled water to remove any debris and shade-dried at room temperature for 10-15 days. The dried material is ground into a coarse powder using a mechanical grinder and stored in airtight containers.

Preparation of Plant Extracts

A hydroethanolic extraction method is commonly employed for the initial extraction of a broad range of phytochemicals.

-

Maceration: A known quantity (e.g., 100 g) of the powdered plant material is soaked in a hydroethanolic solvent (e.g., 70% ethanol) in a sealed container for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (40-50°C) to yield a crude extract.

-

Storage: The obtained extract is stored in a desiccator to remove residual moisture and then kept at 4°C in an airtight container.

Qualitative Phytochemical Screening

The crude extract is subjected to a series of qualitative tests to identify the presence of various classes of phytochemicals.

-

Test for Alkaloids:

-

Dragendorff’s Test: A few milligrams of the extract are dissolved in dilute hydrochloric acid and filtered. To the filtrate, a few drops of Dragendorff’s reagent are added. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

-

Test for Flavonoids:

-

Shinoda Test: To the extract, a few fragments of magnesium ribbon are added, followed by concentrated hydrochloric acid dropwise. The appearance of a pink, magenta, or red color indicates the presence of flavonoids.

-

-

Test for Phenolic Compounds and Tannins:

-

Ferric Chloride Test: A small amount of the extract is dissolved in distilled water, and a few drops of 5% ferric chloride solution are added. The formation of a dark green or bluish-black color indicates the presence of phenolic compounds and tannins.

-

-

Test for Saponins:

-

Froth Test: A small amount of the extract is diluted with 20 mL of distilled water and shaken vigorously in a graduated cylinder for 15 minutes. The formation of a persistent foam layer of about 1 cm indicates the presence of saponins.

-

-

Test for Terpenoids:

-

Salkowski’s Test: The extract is mixed with 2 mL of chloroform, and 3 mL of concentrated sulfuric acid is carefully added to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.

-

Quantitative Phytochemical Analysis

-

Determination of Total Phenolic Content (TPC):

-

The TPC can be determined using the Folin-Ciocalteu method. An aliquot of the extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution. The absorbance is measured at 765 nm after incubation. The TPC is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

-

-

Determination of Total Flavonoid Content (TFC):

-

The TFC can be determined using the aluminum chloride colorimetric method. The extract is mixed with a solution of aluminum chloride in ethanol. The absorbance is measured at 415 nm. The TFC is expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

HPLC is a powerful technique for the separation, identification, and quantification of specific phytochemicals. A reversed-phase C18 column is typically used with a gradient mobile phase of acetonitrile and water (with an acid modifier like formic acid). Detection can be performed using a photodiode array (PDA) detector or a mass spectrometer (MS).

-

Visualizations

Experimental Workflow for Phytochemical Screening

Caption: A generalized workflow for the phytochemical analysis of Tanacetum tatsienense.

Major Phytochemical Classes in the Tanacetum Genus

Caption: Key phytochemical classes found within the Tanacetum genus.

Potential Anti-inflammatory Signaling Pathway of Tanacetum Phytochemicals

Caption: A putative anti-inflammatory mechanism of Tanacetum phytochemicals.

Conclusion

Tanacetum tatsienense represents a promising source of bioactive compounds with potential applications in drug development. This technical guide provides a foundational framework for researchers to conduct comprehensive phytochemical screening of its extracts. While specific quantitative data for this species is still emerging, the methodologies and representative data presented herein offer a robust starting point for further investigation. The identification of unique compounds like diacetylenic spiroacetal enol ethers underscores the importance of continued research into the chemical constituents of T. tatsienense and their pharmacological activities. Future studies should focus on detailed quantitative analysis, isolation and structural elucidation of novel compounds, and in-depth investigation of their mechanisms of action to fully realize the therapeutic potential of this traditional medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant Activity , Total Phenolic and Flavonoid Contents of Some Tanacetum L . ( Asteraceae ) Taxa Growing in Turkey | Semantic Scholar [semanticscholar.org]

- 4. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. zenodo.org [zenodo.org]

Diacetylenic Spiroacetal Enol Ethers from Tanacetum Species: A Technical Guide for Researchers

October 30, 2025

Introduction

The genus Tanacetum, a member of the Asteraceae family, is a rich source of diverse and biologically active secondary metabolites. Among these, diacetylenic spiroacetal enol ethers (DSEEs) have emerged as a class of compounds with significant therapeutic potential. These molecules, characterized by a unique spiroacetal core and conjugated diacetylene chains, have demonstrated a range of biological activities, including anti-inflammatory and antiviral effects. This technical guide provides a comprehensive overview of DSEEs from Tanacetum species, tailored for researchers, scientists, and drug development professionals. It covers the isolation, structural elucidation, and biological evaluation of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Data on Diacetylenic Spiroacetal Enol Ethers from Tanacetum Species

The following table summarizes the quantitative data on the biological activity of diacetylenic spiroacetal enol ethers isolated from Tanacetum and related species.

| Compound Name | Source Organism | Biological Activity | Quantitative Data (IC₅₀) | Reference |

| (+)-tatsienenol B | Tanacetum tatsienense | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells | 19.78 ± 0.78 µM | [1][2][3][4] |

| (E)-2-(2,4-hexadiynyliden)-1,6-dioxaspiro[4.5]dec-3-ene | Tanacetum vulgare | Inhibition of HSV-1 and HSV-2 glycoprotein accumulation | Not specified in abstract | [5] |

| Compound 8 (a DSEE) | Chrysanthemum indicum | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells | 7.42 ± 0.87 μM |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of diacetylenic spiroacetal enol ethers from Tanacetum species.

General Experimental Workflow

The isolation and characterization of DSEEs from Tanacetum species typically follow a multi-step process involving extraction, fractionation, and purification, guided by bioassays to identify active compounds.

Extraction and Isolation of DSEEs from Tanacetum tatsienense

The following protocol is based on the methods described for the isolation of scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense.[1][2][3]

-

Plant Material and Extraction:

-

Air-dry the flowers of Tanacetum tatsienense.

-

Pulverize the dried plant material.

-

Macerate the powdered flowers with 95% ethanol at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with ethyl acetate.

-

Concentrate the ethyl acetate fraction, which typically contains the DSEEs.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

-

Further purify the resulting fractions using MCI gel CHP-20 column chromatography with a methanol-water gradient.

-

Employ preparative High-Performance Liquid Chromatography (HPLC) for finer separation of compounds.

-

For scalemic mixtures, perform chiral HPLC to resolve the enantiomers.

-

Structural Elucidation

The structures of the isolated DSEEs are determined using a combination of spectroscopic techniques:[1][2][3]

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the planar structure and relative configuration.

-

Electronic Circular Dichroism (ECD): The absolute configurations of chiral compounds are determined by comparing their experimental ECD spectra with those calculated using quantum chemical methods.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Cells

This protocol is used to evaluate the anti-inflammatory effects of the isolated DSEEs.

-

Cell Culture:

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

-

NO Production Assay:

-

Seed the RAW264.7 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Determine the cell viability using the MTT assay to rule out cytotoxicity.

-

Signaling Pathways

Diacetylenic spiroacetal enol ethers from the Asteraceae family have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the MAPK Signaling Pathway

LPS stimulation of macrophages activates the MAPK pathway, leading to the production of pro-inflammatory mediators. Certain DSEEs can inhibit this pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Its activation can suppress inflammation.

Conclusion

Diacetylenic spiroacetal enol ethers from Tanacetum species represent a promising class of natural products for drug discovery and development. Their demonstrated anti-inflammatory and antiviral activities, coupled with their unique chemical structures, make them attractive targets for further investigation. This technical guide provides a foundational understanding of the key methodologies and biological pathways associated with these compounds, serving as a valuable resource for researchers in the field of natural product chemistry and pharmacology. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Product Discovery from Tanacetum tatsienense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanacetum tatsienense, a member of the Asteraceae family, represents a promising frontier in the discovery of novel, bioactive natural products. This technical guide provides a comprehensive overview of the current state of research on this plant, focusing on the isolation and characterization of its chemical constituents, their biological activities, and the experimental methodologies underpinning these discoveries. This document synthesizes available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Phytochemical Profile of Tanacetum tatsienense

Recent phytochemical investigations of Tanacetum tatsienense have led to the isolation and identification of a unique class of compounds known as diacetylenic spiroacetal enol ethers (DSEEs). A key study successfully isolated six previously undescribed DSEEs along with six known ones from the flowers of this plant[1][2]. These findings distinguish T. tatsienense as a significant source of these complex natural products.

In addition to DSEEs, preliminary studies on the genus Tanacetum suggest the likely presence of other classes of bioactive compounds, including sesquiterpenoids and flavonoids, which are known for their diverse pharmacological activities[3]. However, detailed profiling of these compound classes specifically within T. tatsienense remains an area for future research.

Biological Activity of Isolated Compounds

The primary biological activity reported for compounds isolated from Tanacetum tatsienense is anti-inflammatory action.

Anti-inflammatory Activity

All DSEEs isolated from the flowers of T. tatsienense were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1][2]. One of the isolated compounds, (+)-tatsienenol B, demonstrated a notable inhibitory effect on NO production.

Table 1: Anti-inflammatory Activity of (+)-tatsienenol B

| Compound | Bioassay | Cell Line | IC50 (μM) | Reference |

| (+)-tatsienenol B | Nitric Oxide Production Inhibition | RAW264.7 | 19.78 ± 0.78 | [1][2] |

Cytotoxicity Data

Currently, there is a lack of specific data in the published literature regarding the cytotoxic activity of compounds isolated directly from Tanacetum tatsienense. However, studies on other species within the Tanacetum genus have revealed significant cytotoxic effects of their extracts and isolated compounds against various cancer cell lines. For instance, the methanol extract of Tanacetum erzincanense showed selective inhibitory action towards MCF-7 breast cancer cells with an IC50 value of 20.4 μg/mL[4][5]. Similarly, an ethyl acetate/water fraction from Tanacetum vulgare demonstrated selective cytotoxicity against HT-29 colorectal carcinoma cells[6]. These findings suggest that compounds from T. tatsienense may also possess cytotoxic properties, warranting further investigation.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Tanacetum tatsienense, based on established protocols from relevant studies.

Extraction and Isolation of Diacetylenic Spiroacetal Enol Ethers (DSEEs)

The following protocol is adapted from a study on the isolation of DSEEs from Chrysanthemum indicum and is applicable to Tanacetum tatsienense[7][8].

Diagram 1: Experimental Workflow for DSEE Isolation

Caption: Workflow for the extraction and isolation of DSEEs.

Protocol:

-

Extraction: Powdered, air-dried flowers of T. tatsienense are extracted with dichloromethane (CH2Cl2) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to MCI gel column chromatography, eluting with a gradient of methanol (MeOH) in water (H2O) to yield several primary fractions.

-

Reversed-Phase Chromatography: Fractions containing DSEEs are further purified using reversed-phase C18 column chromatography with a MeOH-H2O gradient.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) using an acetonitrile (CH3CN) - H2O mobile phase.

-

Chiral Resolution: Scalemic mixtures of DSEEs are resolved into their respective enantiomers using chiral HPLC[1][2].

-

Structure Elucidation: The structures of the isolated compounds are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), nuclear magnetic resonance (NMR) spectroscopy, and electronic circular dichroism (ECD) calculations[1][2].

Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to evaluate the anti-inflammatory activity of the isolated compounds.

Protocol:

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: After a 24-hour incubation period, the cell culture supernatant is collected.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

Inhibition of Nitric Oxide Production Pathway

The anti-inflammatory activity of (+)-tatsienenol B is attributed to its ability to inhibit NO production in LPS-stimulated macrophages. The signaling cascade initiated by LPS in macrophages leads to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of high levels of NO, a key mediator of inflammation. The inhibition of NO production by (+)-tatsienenol B suggests that it may interfere with this signaling pathway, potentially by inhibiting the expression or activity of iNOS or by acting on upstream signaling components.

Diagram 2: LPS-induced NO Production Pathway

Caption: Simplified signaling pathway of LPS-induced NO production.

Future Directions and Conclusion

Tanacetum tatsienense has emerged as a valuable source of unique diacetylenic spiroacetal enol ethers with demonstrated anti-inflammatory properties. This guide provides the foundational knowledge and experimental frameworks necessary for further research into this promising plant species.

Future research should focus on:

-

Comprehensive Phytochemical Profiling: A broader investigation into other classes of secondary metabolites within T. tatsienense.

-

Cytotoxicity Studies: A thorough evaluation of the cytotoxic potential of isolated compounds against a panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the bioactive compounds from T. tatsienense.

-

In Vivo Studies: Validation of the observed in vitro activities in relevant animal models of inflammation and cancer.

The exploration of Tanacetum tatsienense holds significant potential for the discovery of new lead compounds for the development of novel anti-inflammatory and potentially anticancer therapeutics. This guide serves as a critical resource to accelerate these research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical characterization and biological activities of the genus Tanacetum (Compositae) (2002) | Nezhun Gören | 38 Citations [scispace.com]

- 4. In vitro Antioxidant and Cytotoxic Activities of Extracts of Endemic Tanacetum erzincanense Together with Phenolic Content by LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Ethyl Acetate/Water Fraction from Tanacetum vulgare L. Leaf and Flower Extract [mdpi.com]

- 7. Diacetylenic Spiroacetal Enol Ethers from Chrysanthemum indicum Alleviates Inflammation in LPS-Induced RAW 264.7 Cells via Regulation of Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Traditional Medicinal Uses of Tanacetum in Asia: A Technical Guide for Researchers

Abstract: The genus Tanacetum, a member of the Asteraceae family, encompasses a group of aromatic perennial herbs that have been integral to traditional medicine systems across Asia for centuries. This technical guide provides an in-depth analysis of the traditional medicinal applications of key Tanacetum species in Asia, with a focus on their phytochemical composition, pharmacological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and therapeutic development. The guide summarizes quantitative phytochemical data, details key experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of the therapeutic potential of these plants.

Introduction

Species of the genus Tanacetum are widely distributed throughout temperate regions of Europe and Asia.[1][2] In Asia, several species, most notably Tanacetum parthenium (Feverfew), Tanacetum vulgare (Tansy), and Tanacetum balsamita (Costmary), have a long history of use in traditional and folk medicine.[3][4] Traditional applications of these plants are diverse, ranging from the treatment of inflammatory conditions, migraines, and digestive ailments to their use as anthelmintics and insecticides.[3][4]

Recent scientific investigations have begun to validate these traditional uses, attributing the therapeutic effects to a rich array of bioactive secondary metabolites.[4] The primary phytochemical classes found in Tanacetum species include sesquiterpene lactones, flavonoids, and essential oils.[4] Parthenolide, a sesquiterpene lactone found in high concentrations in T. parthenium, is one of the most studied compounds and is believed to be responsible for many of the plant's anti-inflammatory and anti-migraine properties.[5]

This guide will synthesize the available scientific literature on the traditional uses of Tanacetum in Asia, presenting quantitative phytochemical data, detailed experimental methodologies for the analysis of these plants and their extracts, and diagrams of the key signaling pathways modulated by their bioactive compounds.

Phytochemical Composition of Medicinally Important Tanacetum Species in Asia

The therapeutic efficacy of Tanacetum species is intrinsically linked to their complex phytochemical profiles. The concentration of these bioactive compounds can vary significantly based on the species, geographical origin, and harvesting time. This section presents quantitative data on the major phytochemical constituents of Tanacetum species traditionally used in Asia.

Sesquiterpene Lactones

Sesquiterpene lactones are a major class of bioactive compounds in Tanacetum, with parthenolide being the most prominent.

| Plant Part | Species | Country of Origin | Parthenolide Content (mg/g dry weight) | Reference |

| Aerial Parts | Tanacetum parthenium | Iran | Not specified, but present | [6] |

| Aerial Parts | Tanacetum parthenium | Turkey | Not specified, but present | [7] |

Phenolic Compounds and Flavonoids

Phenolic compounds and flavonoids are another significant group of phytochemicals in Tanacetum with potent antioxidant and anti-inflammatory properties.

| Plant Part | Species | Country of Origin | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Flowers | Tanacetum poteriifolium | Turkey | 83.38 | Not specified | [8] |

| Aerial Parts | Tanacetum umbelliferum | Not Specified (Asian distribution) | 350.9 mg/g | 98.7 mg/g | [9] |

| Aerial Parts | Tanacetum parthenium | Iran | 152.8 ± 0.8 mg/g (of essential oil) | Not specified | [6] |

Essential Oil Composition

The essential oils of Tanacetum species contribute to their aromatic properties and also possess biological activities.

| Plant Part | Species | Country of Origin | Major Essential Oil Components (%) | Reference |

| Aerial Parts | Tanacetum parthenium | Iran | Camphor (43.97%), Chrysanthenyl acetate (12.46%), Farnesol (7.54%) | [6] |

| Flowers | Tanacetum vulgare | Russia, China, N. Korea, Japan | Luteolin-7-glucoside (550.80 mg/kg), Chlorogenic acid (5945.40 mg/kg), Rosmarinic acid (661.31 mg/kg) | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Tanacetum species, from phytochemical analysis to the evaluation of biological activity.

Quantification of Parthenolide using High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantification of parthenolide in Tanacetum parthenium extracts.

Objective: To accurately determine the concentration of parthenolide in a plant extract.

Materials:

-

Tanacetum parthenium dried aerial parts, finely ground

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Parthenolide standard (analytical grade)

-

0.45 µm syringe filters

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of parthenolide (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution with the mobile phase.

-

-

Sample Extraction:

-

Accurately weigh 1 g of the powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).

-

Filter the sample solution through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient could be: 0-20 min, 40-60% A; 20-25 min, 60-80% A; 25-30 min, 80-40% A.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 25°C.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the parthenolide standards against their concentrations.

-

Determine the concentration of parthenolide in the sample extract by interpolating its peak area on the calibration curve.

-

Calculate the content of parthenolide in the original plant material (mg/g).

-

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Phytochemical and Antioxidant Potential of Aerial Parts of Iranian Tanacetum parthenium [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

A Technical Guide to Sesquiterpene Lactones in the Tanacetum Genus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Tanacetum genus, a member of the Asteraceae family, comprises approximately 160 species of flowering plants. These species are a rich reservoir of diverse secondary metabolites, among which sesquiterpene lactones (STLs) are of significant chemotaxonomic and pharmacological importance. STLs are a class of C15 terpenoids characterized by a lactone ring, and they are responsible for many of the traditionally recognized medicinal properties of Tanacetum plants, including their anti-inflammatory, anti-migraine, and cytotoxic effects. This guide provides a technical overview of the chemistry, quantification, and biological mechanisms of STLs found in this genus.

Chemical Diversity and Distribution

STLs from the Tanacetum genus are structurally classified into several main types based on their carbocyclic skeletons. The most predominant types are germacranolides, eudesmanolides, and guaianolides. The biosynthesis of these skeletons originates from farnesyl diphosphate (FDP), which undergoes cyclization to form a germacrane skeleton, a key intermediate that can be further modified into eudesmane or guaiane structures.

Parthenolide, a germacranolide, is one of the most extensively studied STLs from the Tanacetum genus, particularly from Tanacetum parthenium (Feverfew). The distribution and concentration of these compounds can vary significantly between different species and even within different parts of the same plant (leaves, flowers, stems).

Table 1: Major Sesquiterpene Lactones in Select Tanacetum Species

| Species | STL Name | Structural Class | Plant Part | Reference(s) |

| Tanacetum parthenium | Parthenolide | Germacranolide | Aerial parts, Leaves, Flowers | [1] |

| Tanacetum parthenium | Guaianolide | Guaianolide | Aerial parts | [2] |

| Tanacetum vulgare | Parthenolide | Germacranolide | Aerial parts, Flower heads, Leaves | [3] |

| Tanacetum vulgare | Tanacetin | Eudesmanolide | - | [4] |

| Tanacetum vulgare | Arbusculin-A | Eudesmanolide | - | [4] |

| Tanacetum cinerariifolium | C7-C8 type STLs | Eudesmanolide | Disk florets, Leaves, Stems | [5] |

| Tanacetum densum | 1β,4α,6α-trihydroxyeudesm-11-en-8α,12-olide | Eudesmanolide | Aerial parts | [6] |

| Tanacetum ferulaceum | Various STLs | Germacranolide, Eudesmanolide | Aerial parts | [1] |

Quantitative Analysis

The concentration of STLs is a critical parameter for the standardization of herbal extracts and for drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of these compounds. The levels of STLs can differ based on geographical location, harvest time, and the specific plant part analyzed.

Table 2: Quantitative Content of Key Sesquiterpene Lactones in Tanacetum Species

| Species | STL Name | Content | Plant Part | Analytical Method | Reference(s) |

| Tanacetum parthenium | Parthenolide | 566.05 µg/mg | Dried aerial parts | HPLC-PDA | [2] |

| Tanacetum parthenium | Guaianolide | 52.55 µg/mg | Dried aerial parts | HPLC-PDA | [2] |

| Tanacetum vulgare | Parthenolide | 0% to 1.33% | Flower heads | HPLC | [3] |

| Tanacetum vulgare | Parthenolide | 0% to 0.46% | Leaves | HPLC | [3] |

| Tanacetum vulgare | Parthenolide | 177.51 µ g/100mg | Aerial parts | - | [7] |

| Tanacetum vulgare | Allergenic STLs | 11% of extract | Herb | Spectrophotometry | [8] |

Experimental Protocols & Workflows

Extraction and Isolation of Sesquiterpene Lactones

The extraction of STLs from Tanacetum plant material is typically achieved using organic solvents. Polar organic solvents have been shown to be particularly effective for extracting parthenolide.[9] Subsequent purification often involves chromatographic techniques.

Generalized Protocol for Extraction and Fractionation:

-

Drying and Grinding: Air-dry the plant material (e.g., leaves and flowers) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate or sonicate the powdered plant material with a polar organic solvent such as ethanol, methanol, or a mixture of acetonitrile/water (e.g., 90:10 v/v) for a specified period (e.g., 30 minutes to 8 hours).[8] An alternative is Soxhlet extraction for exhaustive extraction.

-

Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): For purification, the crude extract can be subjected to column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., n-hexane to ethyl acetate) to separate fractions based on polarity.

-

Purification: Further purify the STL-rich fractions using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Analytical Quantification by HPLC

HPLC coupled with a Photodiode Array (PDA) or UV detector is the standard for quantifying STLs like parthenolide. A reversed-phase C18 column is typically used.

Generalized Protocol for HPLC-PDA Analysis:

-

Standard Preparation: Prepare a stock solution of a certified STL standard (e.g., parthenolide) in an appropriate solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 100 µg/mL).

-

Sample Preparation: Accurately weigh the crude extract, dissolve it in the mobile phase or other suitable solvent, and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common isocratic condition for parthenolide is acetonitrile/water (55:45, v/v).[8]

-

Flow Rate: 1.0 - 1.5 mL/min.[8]

-

Detection: UV detection at 210 nm, where the α-methylene-γ-lactone moiety exhibits strong absorbance.[3][8]

-

Injection Volume: 20 µL.

-

-

Quantification: Identify the STL peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount based on the peak area and the linear regression equation derived from the standard calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. greenmedinfo.com [greenmedinfo.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 7. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 9. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts [mdpi.com]

Flavonoid Profile of Tanacetum tatsienense: A Technical Guide

Introduction

Tanacetum tatsienense, a member of the Asteraceae family, is a plant species that has been the subject of phytochemical interest. The genus Tanacetum is well-recognized for its rich composition of secondary metabolites, particularly flavonoids, which are known for their diverse biological activities. This technical guide provides a detailed overview of the flavonoid profile of Tanacetum tatsienense, offering insights into the identified compounds, representative experimental protocols for their analysis, and the signaling pathways through which some of these flavonoids may exert their effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Identified Flavonoids in Tanacetum tatsienense

Phytochemical investigations of Tanacetum tatsienense (also known by its synonym Pyrethrum tatsienense) have led to the isolation and identification of several flavonoid compounds. While comprehensive quantitative data remains limited in publicly accessible literature, the qualitative profile provides a foundation for further research. The flavonoids identified to date are primarily flavones and their glycosides.

Data Presentation

The flavonoids that have been isolated from Tanacetum tatsienense are summarized in the table below. It is important to note that specific quantitative values for these compounds in this particular plant species are not yet well-documented in available scientific literature.

| Table 1: Flavonoids Identified in Tanacetum tatsienense | | :--- | :--- | | Compound Name | Flavonoid Class | | Apigenin | Flavone | | Genkwanin | Flavone (O-methylated) | | Luteolin | Flavone | | Tricin | Flavone (O-methylated) | | 4′-Methoxyctricin | Flavone (O-methylated) | | Luteolin-7-O-β-D-glucoside | Flavone Glycoside | | Tricin-4′-O-(β-guaiacylglyceryl)-7-O-β-D-glucoside | Flavone Glycoside |

Experimental Protocols

The following section details a representative methodology for the extraction, separation, and identification of flavonoids from Tanacetum tatsienense. This protocol is a composite of standard techniques used in phytochemical analysis of the Tanacetum genus.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Tanacetum tatsienense (leaves and flowers) are collected during the flowering season.

-

Authentication: The plant material is authenticated by a qualified botanist, and a voucher specimen is deposited in a recognized herbarium.

-

Preparation: The collected plant material is air-dried in the shade at room temperature until a constant weight is achieved. The dried material is then ground into a fine powder using a mechanical grinder.

Extraction of Flavonoids

-

Solvent Extraction: The powdered plant material (e.g., 500 g) is subjected to maceration with 80% methanol (MeOH) at a 1:10 plant-to-solvent ratio. The mixture is kept at room temperature for 72 hours with periodic agitation.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The extraction process is repeated three times with fresh solvent to ensure exhaustive extraction. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning: The crude methanolic extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: Each solvent fraction is collected and concentrated to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are typically enriched in flavonoids.

Isolation and Purification of Flavonoids

-

Column Chromatography (CC): The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).

-

Fractions Analysis: Fractions of a specific volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualized under UV light (254 nm and 366 nm) after spraying with a detecting reagent (e.g., 1% aluminum chloride in ethanol).

-

Preparative HPLC: Fractions containing similar compounds are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) to isolate pure compounds.

Structural Elucidation

-

Spectroscopic Techniques: The chemical structures of the isolated pure compounds are determined using various spectroscopic methods:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which provides information about the flavonoid skeleton and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the complete structure, including the positions of substituents and the nature of glycosidic linkages.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and isolation of flavonoids from Tanacetum tatsienense.

Caption: Workflow for Flavonoid Extraction and Isolation.

Signaling Pathway Diagrams

Apigenin and Luteolin, identified in Tanacetum tatsienense, are well-studied flavonoids known to modulate various cellular signaling pathways. Below are diagrams representing their involvement in key biological processes.

Apigenin's Anti-Inflammatory Signaling Pathway

Apigenin is known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Caption: Apigenin's Inhibition of the NF-κB Pathway.

Luteolin's Neuroprotective Signaling Pathway

Luteolin has been shown to provide neuroprotection by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Diacetylenic Spiroacetal Enol Ethers (DSEEs) from Tanacetum tatsienense

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tanacetum tatsienense, a plant species native to Bhutan and China, is a source of unique secondary metabolites, including a series of diacetylenic spiroacetal enol ethers (DSEEs).[1] These compounds have garnered interest due to their potential biological activities. Notably, studies have shown that DSEEs isolated from the flowers of Tanacetum tatsienense exhibit inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting anti-inflammatory properties. This document provides detailed protocols for the isolation and purification of DSEEs from Tanacetum tatsienense and summarizes their biological activity.

Quantitative Data Summary

Twelve DSEEs, including six previously undescribed compounds, have been isolated from the flowers of Tanacetum tatsienense. The inhibitory activity of these compounds on NO production in LPS-stimulated RAW264.7 cells was evaluated. The following table summarizes the available quantitative data for a selection of these compounds.

| Compound | Type | IC50 (µM) for NO Inhibition |

| (+)-tatsienenol B | Known DSEE | 19.78 ± 0.78 |

Experimental Protocols

The following protocols are adapted from established methodologies for the isolation of DSEEs from species of the Asteraceae family and are based on the techniques reported for the phytochemical investigation of Tanacetum tatsienense.

Plant Material Collection and Preparation

-

Collect the flowers of Tanacetum tatsienense during their flowering season.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried flowers into a coarse powder using a mechanical grinder.

Extraction of DSEEs

-

Macerate the powdered plant material (approximately 5 kg) with a suitable organic solvent, such as dichloromethane or a mixture of methanol and water, at room temperature. The process should be repeated three times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation of the Crude Extract

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

Purification of DSEEs by HPLC

-

Further purify the fractions containing DSEEs using preparative High-Performance Liquid Chromatography (HPLC).

-

Employ a reversed-phase C18 column for initial purification steps with a mobile phase gradient of methanol and water.

-

For the separation of scalemic mixtures of DSEEs, utilize chiral HPLC. The specific chiral column and mobile phase (e.g., n-hexane/isopropanol) should be optimized for the separation of the target enantiomers.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the purified DSEEs.

Structure Elucidation

-

Determine the structures of the isolated compounds using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, and HMBC).

-

Determine the absolute configurations of chiral compounds by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

Proposed Signaling Pathway for DSEE-Mediated Inhibition of Nitric Oxide Production

The anti-inflammatory activity of DSEEs from Tanacetum tatsienense is demonstrated by their ability to inhibit nitric oxide (NO) production. While the precise mechanism for DSEEs from this specific plant has not been fully elucidated, research on structurally similar compounds from other Asteraceae species suggests a plausible pathway. It is proposed that DSEEs may inhibit the production of pro-inflammatory mediators, such as NO, by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. In LPS-stimulated macrophages, the activation of the MAPK pathway leads to the expression of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of NO. DSEEs may inhibit this pathway, leading to a downstream reduction in iNOS and NO. Concurrently, activation of the Nrf2 pathway can lead to the expression of antioxidant and cytoprotective genes, which may also contribute to the anti-inflammatory effect.

References

Application Notes and Protocols for HPLC-MS Analysis of Tanacetanem tatsienense Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacetum tatsienense is a plant species belonging to the Asteraceae family, a genus known for its rich phytochemical profile and traditional medicinal uses. Species within the Tanacetum genus are known to produce a variety of bioactive secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids, which have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The analysis of these compounds is crucial for understanding the therapeutic potential of Tanacetum tatsienense extracts and for the development of new phytopharmaceuticals.

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Tanacetum tatsienense extracts. The methodologies outlined here are designed to enable the separation, identification, and quantification of key bioactive compounds. Furthermore, this document explores the potential mechanisms of action of these compounds by visualizing their interaction with key signaling pathways.

Experimental Protocols

Plant Material and Extraction

Objective: To prepare a crude extract from Tanacetum tatsienense plant material suitable for HPLC-MS analysis.

Materials:

-

Dried aerial parts of Tanacetum tatsienense

-

Grinder or mill

-

Methanol (HPLC grade)

-

Ethanol (70%, v/v)

-

Ultrasonic bath

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Protocol:

-

Sample Preparation: Dry the aerial parts of Tanacetum tatsienense at 40°C for 48 hours and grind into a fine powder.

-

Extraction:

-

Weigh 10 g of the powdered plant material and place it in a flask.

-

Add 100 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times.

-

Combine the filtrates.

-

-

Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

-

Sample for Analysis: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method for Phenolic Acids and Flavonoids

Objective: To separate and identify phenolic acids and flavonoids in the Tanacetum tatsienense extract.

Instrumentation:

-

UHPLC system coupled to a Q-TOF or Triple Quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-40% B

-

15-25 min: 40-80% B

-

25-28 min: 80-95% B

-

28-30 min: 95% B (hold)

-

30.1-35 min: 5% B (equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow:

-

Cone Gas: 50 L/h

-

Desolvation Gas: 600 L/h

-

-

Scan Range: m/z 100-1000

-

Data Acquisition: Full scan and targeted MS/MS of precursor ions.

HPLC-MS Method for Sesquiterpene Lactones

Objective: To separate and identify sesquiterpene lactones, such as parthenolide, in the Tanacetum tatsienense extract.

Instrumentation:

-

HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI or APCI source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-10 min: 40-60% B

-

10-20 min: 60-80% B

-

20-25 min: 80% B (hold)

-

25.1-30 min: 40% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, positive

-

Capillary Voltage: 4.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow:

-

Nebulizer Gas: 1.5 L/min

-

Drying Gas: 10 L/min

-

-

Scan Range: m/z 150-500

-

Data Acquisition: Full scan and selected ion monitoring (SIM) for target compounds.

Data Presentation

Note: The following quantitative data is based on studies of closely related Tanacetum species and is provided for illustrative purposes. The actual concentrations in Tanacetum tatsienense may vary and should be determined experimentally.

Table 1: Quantification of Major Phenolic Compounds in Tanacetum Species Extracts.

| Compound | Class | Concentration Range (µg/g of dry weight) | Reference Species |

| Chlorogenic acid | Phenolic Acid | 2600 - 9250 | T. parthenium, T. balsamita |

| Caffeic acid | Phenolic Acid | < 0.2 - 5.0 | T. parthenium[1] |

| Vanillic acid | Phenolic Acid | 5.0 - 15.0 | T. cadmeum |

| Apigenin | Flavonoid | 9.71 - 50.0 | T. parthenium[1] |

| Luteolin | Flavonoid | < 0.1 - 25.0 | T. parthenium[1] |

| Quercetin | Flavonoid | 27.61 - 40.0 | T. parthenium[1] |

| Kaempferol | Flavonoid | 10.0 - 30.0 | T. parthenium |

| Naringenin | Flavonoid | 2.0 - 10.0 | T. cadmeum |

Table 2: Quantification of Major Sesquiterpene Lactones in Tanacetum Species Extracts.

| Compound | Class | Concentration Range (µg/mg of extract) | Reference Species |

| Parthenolide | Sesquiterpene Lactone | 50.0 - 600.0 | T. parthenium |

| Guaianolide | Sesquiterpene Lactone | 52.55 | T. parthenium |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for HPLC-MS analysis of Tanacetum tatsienense.

Signaling Pathway Analysis

The bioactive compounds found in Tanacetum species, particularly parthenolide, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] Additionally, modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway has been associated with the anticancer properties of Tanacetum extracts.[2][3]

Caption: Inhibition of the NF-κB pathway by Tanacetum compounds.

Caption: Modulation of the MAPK signaling pathway by Tanacetum compounds.

References

Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays of Plant Extracts

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Plant extracts are a rich source of bioactive compounds with potential anti-inflammatory properties. Evaluating the efficacy of these extracts requires robust and reproducible in vitro models. Cell-based assays provide a controlled environment to investigate the molecular mechanisms by which plant extracts modulate inflammatory pathways. These application notes provide detailed protocols for key cell-based assays designed to screen and characterize the anti-inflammatory activity of plant extracts, intended for researchers in academia and the pharmaceutical industry.

Key Inflammatory Signaling Pathways